REACTION_CXSMILES
|
C(O)(=O)C.[C:5]([C:9]1[CH:10]=[C:11]([CH3:16])[CH:12]=[C:13]([CH3:15])[CH:14]=1)([CH3:8])([CH3:7])[CH3:6].[Br:17]Br>O>[C:5]([C:9]1[CH:10]=[C:11]([CH3:16])[C:12]([Br:17])=[C:13]([CH3:15])[CH:14]=1)([CH3:8])([CH3:7])[CH3:6]
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Name
|
|
Quantity
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225 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1)C)C
|
Name
|
|
Quantity
|
31.2 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was reacted at 15-20° C. for 3 hours
|
Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
FILTRATION
|
Details
|
the deposited precipitate was filtrated
|
Type
|
WASH
|
Details
|
It was washed with 250 ml of water twice
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C(=C1)C)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |